
1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a pyrazine ring, an imidazole ring, and a urea group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl group, a pyrazine ring, an imidazole ring, and a urea group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the imidazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms could potentially influence its solubility and reactivity .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including those containing the described scaffold, have demonstrated antimicrobial properties. These compounds can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have identified specific derivatives, such as pyrrolo[1,2-a]pyrazine , as potent antibacterial agents .
Anti-Inflammatory Effects
The pyrrolopyrazine scaffold has also been investigated for its anti-inflammatory potential. Compounds derived from this structure may modulate inflammatory pathways, making them relevant in conditions associated with excessive inflammation .
Antiviral Properties
Certain pyrrolopyrazine derivatives exhibit antiviral activity. Although the exact mechanisms remain unclear, these compounds have shown promise against viral infections. Researchers continue to explore their potential as antiviral agents .
Antioxidant Capacity
The pyrrolopyrazine scaffold may possess antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, which can contribute to oxidative stress and various diseases. Investigating the antioxidant effects of these derivatives is an active area of research .
Antitumor Activity
Studies suggest that pyrrolopyrazine derivatives, particularly those with the 5H-pyrrolo[2,3-b]pyrazine structure, exhibit kinase inhibitory properties. These compounds could potentially interfere with cancer cell signaling pathways, making them interesting candidates for antitumor drug development .
Bioactive Natural Products
Interestingly, pyrrolopyrazine derivatives have been isolated from diverse sources, including plants, microbes, soil, and marine life. These natural products may serve as leads for drug discovery. Researchers are actively exploring their bioactivity and potential therapeutic applications .
Future Directions
properties
IUPAC Name |
1-phenyl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(21-13-4-2-1-3-5-13)20-9-11-22-10-8-19-15(22)14-12-17-6-7-18-14/h1-8,10,12H,9,11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMLFHDHQLKRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970116.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)
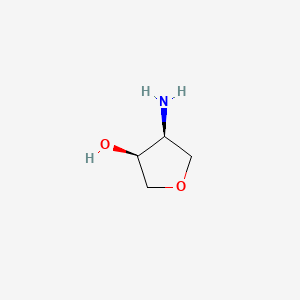
![N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2970122.png)
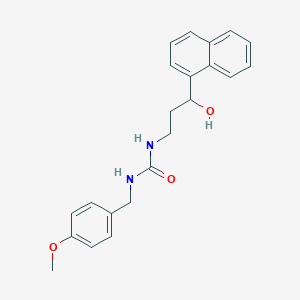

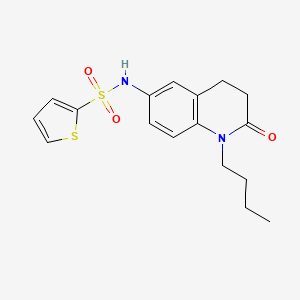
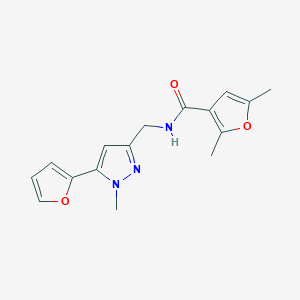

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)
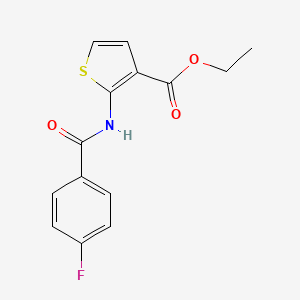
![2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2970134.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)